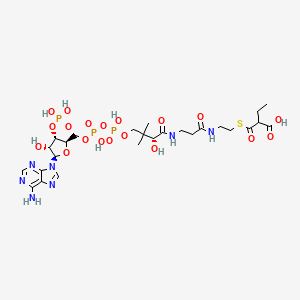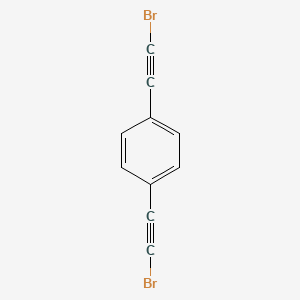
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride, also known as DFPC, is an organic compound with a molecular formula of C7H10ClF2N. It is a member of the class of compounds known as cyclopropanamines, which are characterized by the presence of a cyclopropane ring connected to a nitrogen atom. DFPC is a white crystalline solid that is soluble in water, alcohols, and ethers, and it is commonly used in research laboratories as a reagent in organic synthesis reactions. DFPC has a number of interesting properties and has been studied extensively by scientists in recent years.
Applications De Recherche Scientifique
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of a wide range of organic compounds, including drugs, polymers, and dyes. (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has also been used as a catalyst in organic synthesis reactions, as an intermediate in the synthesis of heterocyclic compounds, and as a reagent for the preparation of organometallic compounds. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been studied for its potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease.
Mécanisme D'action
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been studied in depth to determine its mechanism of action. It is believed that (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride acts as an inhibitor of certain enzymes, such as cyclooxygenases. This inhibition of enzymes can lead to the inhibition of certain biochemical processes, such as the synthesis of prostaglandins and leukotrienes. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been shown to interact with other cellular components, such as DNA, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as cyclooxygenases, which can lead to the inhibition of certain biochemical processes. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been shown to interact with DNA, which can lead to the inhibition of certain cellular processes. It has also been studied for its potential anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride in laboratory experiments has a number of advantages and limitations. One of the major advantages of using (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is its low toxicity, which makes it safe to use in a wide range of experiments. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is relatively easy to synthesize, which makes it a convenient reagent for use in organic synthesis reactions. However, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is sensitive to light and air, which can lead to the degradation of the compound.
Orientations Futures
The potential applications of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride in scientific research are still being explored. One of the main areas of research is the development of new organic compounds that can be synthesized using (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride. In addition, researchers are investigating the potential of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride as an anti-inflammatory and anti-cancer agent. Finally, researchers are studying the potential of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride as a catalyst for organic synthesis reactions.
Propriétés
IUPAC Name |
(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISJXJUOBFQHU-DKXTVVGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
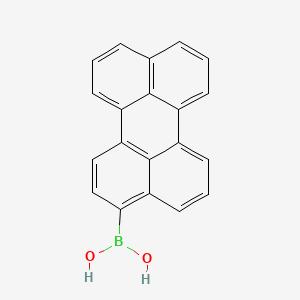
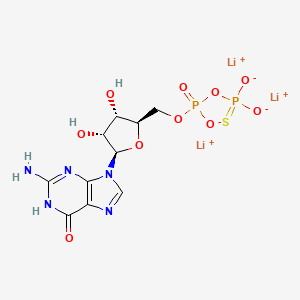
![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
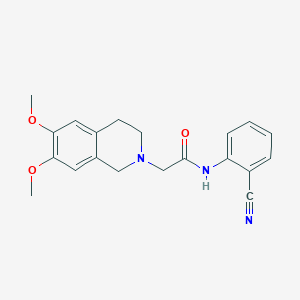
![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)

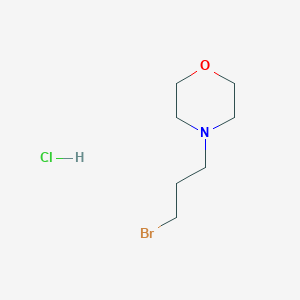
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)

